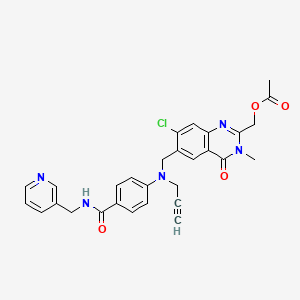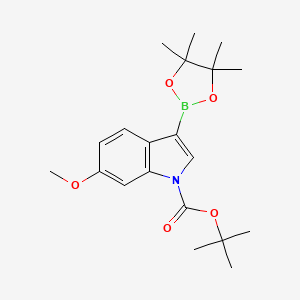
1-Bromo-2,3-dichlorobenzene-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-2,3-dichlorobenzene-d3” is a deuterated derivative of 1-bromo-2,3-dichlorobenzene . It is a colorless liquid with a molecular formula of C6D3BrCl2 . This compound is primarily used in scientific research as a stable isotope-labeled compound for NMR analysis . It is utilized in NMR spectroscopy due to its deuterium labeling, which enhances the sensitivity of NMR detection .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2,3-dichlorobenzene-d3” consists of a benzene ring with bromine and chlorine atoms substituted at the 1, 2, and 3 positions, and three deuterium atoms (heavy isotopes of hydrogen) substituted at the remaining positions on the benzene ring . The InChI string for this compound is InChI=1S/C6H3BrCl2/c7-4-2-1-3-5 (8)6 (4)9/h1-3H/i1D,2D,3D .
Physical And Chemical Properties Analysis
“1-Bromo-2,3-dichlorobenzene-d3” is a colorless liquid . It has a boiling point of 194-196°C and a melting point of -14°C . It is soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate . This compound is known to be stable under normal conditions of use and storage .
Aplicaciones Científicas De Investigación
Spectroscopic Studies
1-Bromo-2,3-dichlorobenzene-d3 has been extensively studied in spectroscopy. A comprehensive computational and spectroscopic study of its close relative, 2-bromo-1, 4-dichlorobenzene, has been performed, combining experimental and theoretical vibrational investigations. This study contributes to understanding the electronic density and molecular geometry of such compounds (Vennila et al., 2018). Additionally, vibrational assignments for various isomers of bromodichlorobenzene, which include 1-bromo-2,3-dichlorobenzene, have been elucidated, enhancing our knowledge in identifying these compounds through spectroscopy (Nyquist, Loy, & Chrisman, 1981).
Electron Attachment Studies
Studies have also focused on the temperature dependence of dissociative electron attachment to molecules like 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene. These studies provide insights into the formation of fragment anions and the influence of temperature on these processes, which are crucial for understanding the chemical behavior of halogenated benzenes (Mahmoodi-Darian et al., 2010).
Structural and Electronic Analysis
A comprehensive study combining experimental and theoretical calculations has been conducted on 1-bromo-2,3-dichlorobenzene, providing valuable information about its electronic and structural aspects. This study contributes significantly to our understanding of the absorption spectrum, solvent effects, and nonlinear optical properties of such compounds (Arivazhagan, Muniappan, Meenakshi, & Rajavel, 2013).
Catalytic Studies
Research has also explored the catalytic oxidation of related compounds, such as 1,2-dichlorobenzene, over various catalysts. These studies provide insights into the reaction mechanisms and catalytic efficiencies, which are crucial for environmental and industrial applications (Krishnamoorthy & Amiridis, 1999).
Chemical Reactions and Synthesis
The molecule has also been studied in the context of various chemical reactions and synthetic applications. For example, the synthesis of polyaza macrocycles using palladium-catalyzed amination of related dihalobenzenes provides insights into the development of new synthetic routes and chemical transformations (Averin, Shukhaev, Buryak, & Beletskaya, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-2,3-dichloro-4,5,6-trideuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKCZUVMQPUWSX-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)Cl)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dichlorobenzene-d3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B572105.png)


